



Application Notes and Protocols for KDM4 Inhibitors in In Vivo Studies

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Kdm4-IN-4 | |
| Cat. No.: | B12399231 | Get Quote |

Disclaimer: Extensive literature searches did not yield any specific in vivo studies utilizing the compound **KDM4-IN-4**. The following application notes and protocols are generalized for KDM4 inhibitors based on available in vivo data for other molecules in this class, such as TACH101 and JIB-04. These guidelines are intended to serve as a starting point for researchers and may require optimization for specific models and compounds.

General Application Notes for KDM4 Inhibitors

The KDM4 family of histone demethylases (KDM4A-D) are epigenetic regulators that play crucial roles in various cellular processes, including gene transcription, DNA repair, and cell cycle control.[1][2][3] Dysregulation of KDM4 activity is implicated in numerous human diseases, particularly cancer, where these enzymes are often overexpressed.[4][5] Inhibition of KDM4 enzymes presents a promising therapeutic strategy for cancers such as breast, prostate, colorectal, and lung cancer, as well as leukemia.[1][5][6][7]

KDM4-IN-4 is a potent inhibitor that specifically targets the Tudor domain of KDM4A, preventing its interaction with methylated histones.[1] While its in vivo efficacy has not been reported, its mechanism of action suggests potential for anticancer research.[1] In vivo studies with other KDM4 inhibitors have demonstrated tumor growth inhibition in various cancer models.[2][5]

Quantitative Data Summary for Select KDM4 Inhibitors (In Vivo)



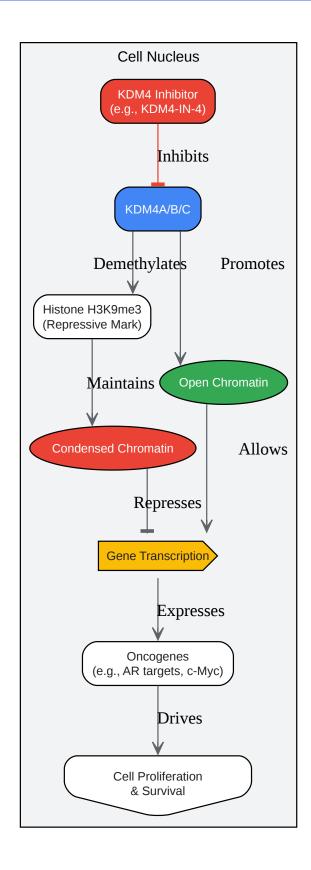
As no in vivo data for **KDM4-IN-4** is publicly available, the following table summarizes findings from studies on other KDM4 inhibitors to provide a comparative context.

| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
|----------|----------------------------|--|---|--|-----------|
| TACH101 | Xenograft | Breast Cancer | Not specified | 100% tumor growth inhibition; reduced tumor-initiating cell frequency by 4.4-fold. | [5] |
| В3 | Xenograft (22Rv1 cells) | Castration- Resistant Prostate Cancer | Intraperitonea I injection, 3 times/week for 2 weeks | Significant, dose- dependent suppression of tumor growth. | [2] |
| JIB-04 | Transgenic Mouse Model | Dilated Cardiomyopa thy | Not specified | Reduced heart size and prolonged mouse survival. | [1] |

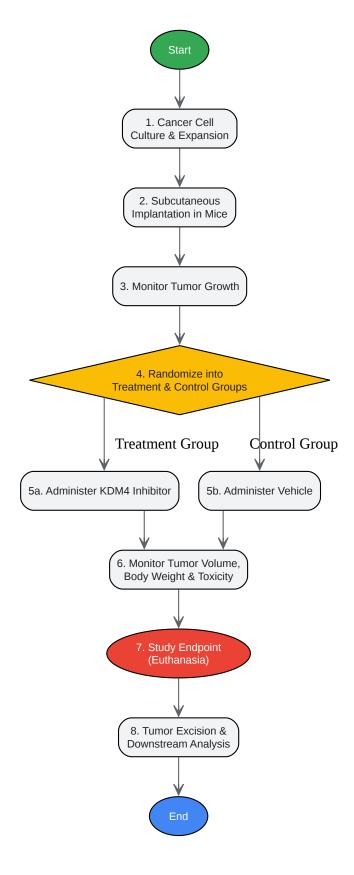
KDM4 Signaling Pathway

KDM4 enzymes, such as KDM4A, are histone demethylases that remove methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[6] The removal of the repressive H3K9me3 mark leads to a more open chromatin structure, allowing for the transcription of target genes.[6] Many of these target genes, such as those regulated by the androgen receptor (AR) or c-Myc, are involved in cell proliferation and survival.[1] By inhibiting KDM4, the chromatin remains in a condensed state, repressing the transcription of these oncogenic genes and leading to anti-tumor effects.









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